molecular formula C36H63N5O7 B15140719 C12 NBD Phytoceramide

C12 NBD Phytoceramide

Cat. No.: B15140719
M. Wt: 677.9 g/mol
InChI Key: UDGQTVVIGGXNEN-YCOLFDFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

C12 NBD Phytoceramide can be synthesized by attaching an NBD group to a 12-carbon fatty acid chain. The synthetic route involves the preparation of N-dodecanoyl-NBD-phytosphingosine, which is then purified and characterized . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the attachment of the NBD group to the fatty acid chain . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Properties

Molecular Formula

C36H63N5O7

Molecular Weight

677.9 g/mol

IUPAC Name

12-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]dodecanamide

InChI

InChI=1S/C36H63N5O7/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-33(43)36(45)31(28-42)38-34(44)24-21-18-15-12-10-13-16-19-22-25-37-29-26-30-35(40-48-39-30)32(27-29)41(46)47/h26-27,31,33,36-37,42-43,45H,2-25,28H2,1H3,(H,38,44)/t31-,33-,36-/m1/s1

InChI Key

UDGQTVVIGGXNEN-YCOLFDFNSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O

Origin of Product

United States

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